molecular formula C19H18ClN3O4 B2925601 N-[(3-chlorobenzoyl)oxy]-N-[(Z)-(3-nitro-4-piperidinophenyl)methylidene]amine CAS No. 339019-82-8

N-[(3-chlorobenzoyl)oxy]-N-[(Z)-(3-nitro-4-piperidinophenyl)methylidene]amine

Cat. No.: B2925601
CAS No.: 339019-82-8
M. Wt: 387.82
InChI Key: CNJRFIOJCZHPDP-BKUYFWCQSA-N
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Description

N-[(3-chlorobenzoyl)oxy]-N-[(Z)-(3-nitro-4-piperidinophenyl)methylidene]amine is a useful research compound. Its molecular formula is C19H18ClN3O4 and its molecular weight is 387.82. The purity is usually 95%.
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Scientific Research Applications

Expedient Synthesis of N-Methyl- and N-Alkylamines

One area of application involves the synthesis of N-methyl- and N-alkylamines, which are crucial in the production of life-science molecules. An expedient reductive amination process using nitrogen-doped, graphene-activated Co3O4-based catalysts highlights a method for synthesizing these amines. This cost-efficient protocol allows for the synthesis of various N-methyl- and N-alkylamines, amino acid derivatives, and existing drug molecules, showcasing the potential for synthesizing complex molecules including structures related to N-[(3-chlorobenzoyl)oxy]-N-[(Z)-(3-nitro-4-piperidinophenyl)methylidene]amine (Senthamarai et al., 2018).

Synthesis of Schiff’s Bases and Azetidinones

Another application is seen in the synthesis and pharmacological evaluation of Schiff’s bases and azetidinones, which have shown potential as antidepressant and nootropic agents. This process involves the novel methods of stirring and sonication, indicating a pathway for synthesizing compounds that may share structural similarities or functional groups with this compound (Thomas et al., 2016).

Controlled Radical Polymerization

The controlled radical polymerization of methacrylates using nitroxide adducts showcases the application in polymer science, potentially relevant for the development of new materials with unique properties. Such methodologies could be adapted for compounds with similar chemical complexities (Ansong et al., 2009).

Selective Functionalization of sp3 C-H Bonds

Selective functionalization of sp3 C-H bonds adjacent to nitrogen using (diacetoxyiodo)benzene (DIB) illustrates the chemical versatility and potential for modifying compounds, possibly including those structurally related to this compound. This method offers a route to diversify the functionality of complex molecules (Shu et al., 2009).

Kinetics and Mechanism of Aminolysis

The study of the kinetics and mechanism of the aminolysis of phenyl and methyl 4-nitrophenyl thionocarbonates with secondary alicyclic amines provides insight into reaction mechanisms that could be applicable to the functionalization and synthesis of complex amines, including those related to the compound of interest (Castro et al., 1999).

Properties

IUPAC Name

[(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 3-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4/c20-16-6-4-5-15(12-16)19(24)27-21-13-14-7-8-17(18(11-14)23(25)26)22-9-2-1-3-10-22/h4-8,11-13H,1-3,9-10H2/b21-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJRFIOJCZHPDP-BKUYFWCQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C=NOC(=O)C3=CC(=CC=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=C(C=C(C=C2)/C=N\OC(=O)C3=CC(=CC=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.